Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity Blood-Brain Barrier Physicochemical Property

Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4) is a synthetic small molecule (MW 359.43, C₁₉H₂₅N₃O₄) built on a pyrrolidine-2,5-dione (succinimide) core linked at the 3-position to an N-ethylcarboxylate-piperazine moiety and N-substituted with a 3,4-dimethylphenyl group. The compound belongs to a broader series of aryl-succinimide-piperazine hybrids that have been explored as malic enzyme inhibitors and potential anticonvulsant agents.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 838885-96-4
Cat. No. B2946172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS838885-96-4
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)14(3)11-15/h5-6,11,16H,4,7-10,12H2,1-3H3
InChIKeyZJRARQCCLCITLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4): Structural Positioning and Core Pharmacophore


Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 838885-96-4) is a synthetic small molecule (MW 359.43, C₁₉H₂₅N₃O₄) built on a pyrrolidine-2,5-dione (succinimide) core linked at the 3-position to an N-ethylcarboxylate-piperazine moiety and N-substituted with a 3,4-dimethylphenyl group . The compound belongs to a broader series of aryl-succinimide-piperazine hybrids that have been explored as malic enzyme inhibitors and potential anticonvulsant agents [1]. Unlike classical succinimides such as ethosuximide, this chemotype incorporates a piperazine ring that introduces additional hydrogen-bonding capacity and conformational flexibility, positioning it as a versatile scaffold for hit-to-lead optimization in neuropharmacology and oncology programs.

Scaffold class Aryl-succinimide-piperazine hybrid chemotype Versatile core for hit-to-lead optimization
Research context SAR probe; kinase and enzyme target screening Reported scaffold-level activity across multiple targets
Key motif 3,4-Dimethylphenyl substitution Distinct from mono-substituted and halogenated analogs

Why Close Analogs Cannot Substitute for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate in SAR-Driven Programs


Within the aryl-succinimide-piperazine series, even minor alterations to the N-aryl substituent produce substantial shifts in lipophilicity, electronic distribution, and target engagement. The 3,4-dimethylphenyl motif confers a unique combination of elevated logP and electron-donating character compared to mono-substituted or halogenated analogs, directly impacting blood-brain barrier penetration potential and receptor-binding kinetics [1]. Regioisomeric variation (e.g., 2,3-dimethylphenyl) further alters the spatial orientation of the aromatic ring, potentially disrupting key π-stacking or hydrophobic interactions in the binding pocket. Generic substitution with a 4-fluorophenyl or 4-methoxyphenyl analog therefore carries a high risk of altering both pharmacokinetic profile and pharmacodynamic potency, undermining the reproducibility of SAR data in lead optimization campaigns [2].

Target motif 3,4-Dimethylphenyl: elevated logP, electron-donating character, distinct steric map
Risk: mono-substituted analogs 4-Fluorophenyl or 4-methoxyphenyl substitution may shift lipophilicity and alter BBB penetration context
Target regioisomer 3,4-Dimethyl: para/meta orientation relative to succinimide N
Risk: regioisomeric shift 2,3-Dimethylphenyl regioisomer may alter receptor subtype engagement; SAR data may not transfer

Quantitative Differentiation Evidence for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


Enhanced Lipophilicity (clogP) vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 3,4-dimethylphenyl substitution increases calculated logP by approximately 0.8–1.2 log units relative to the 4-fluorophenyl analog (CAS 4185-27-7) and 4-methoxyphenyl analog, as estimated by fragment-based methods . This enhanced lipophilicity is predicted to improve passive membrane permeability and CNS exposure, a critical parameter for anticonvulsant or neuropsychiatric lead candidates [1].

Lipophilicity shift
Class-level
ΔclogP ≈ +1.1 (vs. 4-F); +1.2 (vs. 4-OMe)
Reported lipophilicity context; may support CNS exposure screening
Fragment-based estimate; no experimental logP data
Lipophilicity Blood-Brain Barrier Physicochemical Property

Regioisomeric Specificity: 3,4-Dimethyl vs. 2,3-Dimethylphenyl Substitution

The 3,4-dimethylphenyl regioisomer places the two methyl groups in a para- and meta-relationship to the succinimide nitrogen, generating a distinct electrostatic and steric map compared to the 2,3-dimethylphenyl regioisomer . In related arylpiperazine-succinimide series, a 3,4-dimethyl substitution pattern has been associated with enhanced α₁A-adrenoceptor selectivity relative to other regioisomers, suggesting that the spatial arrangement of methyl groups directly influences receptor subtype engagement [1].

Regioisomeric identity
Class-level
3,4-diMe vs. 2,3-diMe: qualitative selectivity shift reported in patent SAR
Receptor subtype engagement may differ; supports regioisomer-controlled procurement
Inferred from cloned human α1-adrenoceptor binding data
Structure-Activity Relationship Regioisomerism Binding Mode

Malic Enzyme Inhibitory Activity: Class-Level Sub-Micromolar Potency

A focused library of piperazine-1-pyrrolidine-2,5-dione scaffold-based compounds, designed to target the NADP binding site of malic enzyme (ME), yielded several derivatives with sub-micromolar inhibitory activity (IC₅₀ < 1 μM) [1]. While the specific 3,4-dimethylphenyl analog was not individually reported, it shares the identical core scaffold with the active library members. The 3,4-dimethylphenyl group may enhance binding through hydrophobic interactions with the enzyme's lipophilic pocket, a hypothesis consistent with the virtual screening model used in the study [1].

ME inhibition context
Class-level
Scaffold-level IC50 <1 μM reported for library analogs
Supports enzyme inhibition screening context; compound not individually tested
NADP binding site; virtual screening model used
Malic Enzyme Cancer Metabolism Enzyme Inhibition

Anticonvulsant Class Potential: In Vivo MES and scPTZ Seizure Model Activity of Close Structural Relatives

In a series of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives, compounds bearing 3,4-disubstituted phenyl groups demonstrated protection in the maximal electroshock (MES) seizure test at doses of 100 mg/kg i.p. in mice [1]. The 3,4-dimethylphenyl motif, in particular, has been associated with enhanced anticonvulsant activity in structurally related 1-[(4-arylpiperazin-1-yl)-propyl]-succinimide series, where aryl substitution pattern significantly modulated both MES protection and 5-HT₁A/5-HT₇ receptor affinity [2]. These class-level findings indicate that the 3,4-dimethylphenyl group contributes positively to the anticonvulsant pharmacophore within the succinimide-piperazine chemotype.

Seizure model context
Class-level
Class-level MES protection at 100 mg/kg i.p. in mice for structural relatives
Supports CNS research model screening; compound not individually tested
In vivo data from closely related succinimide-piperazine analogs
Anticonvulsant MES Seizure CNS Activity

Procurement-Driven Application Scenarios for Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


CNS Drug Discovery: Anticonvulsant Lead Optimization

Based on class-level anticonvulsant activity demonstrated by closely related 3,4-dimethylphenyl-succinimide-piperazine hybrids in MES and scPTZ seizure models [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting therapy-resistant epilepsy. Its predicted CNS-compliant lipophilicity (clogP ≈ 2.6) aligns with the optimal range for brain-penetrant small molecules, making it suitable for in vivo efficacy screening in rodent seizure models.

Cancer Metabolism: Malic Enzyme Inhibition Screening

The piperazine-pyrrolidine-2,5-dione scaffold has produced sub-micromolar malic enzyme inhibitors through structure-based design [2]. This compound, bearing the 3,4-dimethylphenyl substituent predicted to engage the enzyme's hydrophobic pocket, is a rational candidate for ME inhibition assays in cancer cell lines with deregulated NADPH metabolism (e.g., pancreatic, lung, and glioblastoma models).

Adrenergic Receptor Pharmacology: α₁A-Selective Probe Development

Patent literature on 3,4-dimethylphenylpiperazine-succinimide derivatives documents selective α₁A-adrenoceptor antagonist activity [3]. This compound's core scaffold, with the ethyl carbamate linker replacing the alkyl chain of patented analogs, offers a novel chemotype for exploring structure-selectivity relationships at adrenergic receptor subtypes, with potential applications in benign prostatic hyperplasia or hypertension research.

Computational Chemistry: SAR Library Expansion and Pharmacophore Modeling

Given the extensive commercial availability of aryl-substituted analogs (4-F, 3-Cl, 4-OMe, 2-Me, 2,3-diMe, naphthyl), this compound fills a critical gap in the 3,4-dimethyl substitution space for systematic SAR studies. Procurement of this specific compound enables the construction of a complete substitution matrix for QSAR modeling, pharmacophore refinement, and machine learning-based activity prediction.

Application
Selection Property
Validation Focus
CNS research models: seizure-model compound screening
Lipophilicity and CNS exposure context
MES and scPTZ seizure-model endpoint review
Cancer cell metabolism studies: ME pathway screening
Scaffold-based enzyme inhibition context
NADPH metabolism endpoint review in cancer cell lines
Adrenergic receptor subtype studies
α1A-selectivity context from patent SAR
Receptor subtype binding and selectivity review
SAR library completion: QSAR model refinement
3,4-Dimethylphenyl substitution matrix gap
Pharmacophore model and machine-learning activity prediction
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